molecular formula C22H19F6NO4S B530023 methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

Cat. No.: B530023
M. Wt: 507.4 g/mol
InChI Key: CCKDEYQMJWFLNX-HOKJOAGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HNPC-A3066 is a strobilurin acaricide, exhibiting larvicidal and ovicidal activities against various acarids.

Properties

Molecular Formula

C22H19F6NO4S

Molecular Weight

507.4 g/mol

IUPAC Name

methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H19F6NO4S/c1-31-12-18(20(30)32-2)17-7-5-4-6-13(17)11-33-29-19(34-3)14-8-15(21(23,24)25)10-16(9-14)22(26,27)28/h4-10,12H,11H2,1-3H3/b18-12+,29-19-

InChI Key

CCKDEYQMJWFLNX-HOKJOAGDSA-N

SMILES

O=C(OC)/C(C1=CC=CC=C1CO/N=C(C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)\SC)=C/OC

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1CO/N=C(/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)\SC)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1CON=C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HNPCA3066;  HNPC A3066;  HNPC-A3066

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Reactant of Route 3
methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Reactant of Route 4
methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Reactant of Route 5
Reactant of Route 5
methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

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